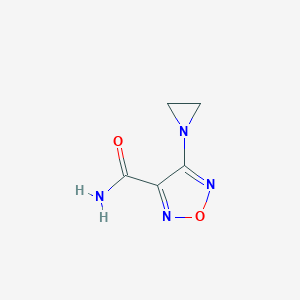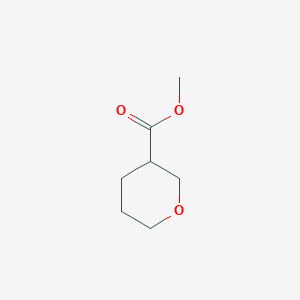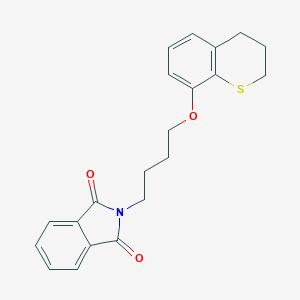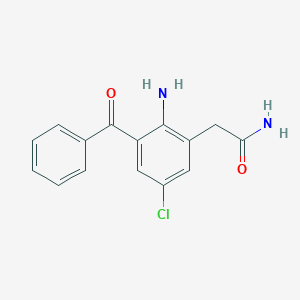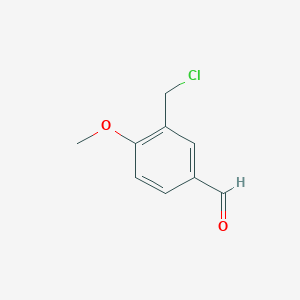
Phenazine-1-carboxylic acid
Overview
Description
Phenazine-1-carboxylic acid is a naturally occurring compound found in microbial metabolites of Pseudomonads and Streptomycetes. It exhibits potent inhibitory activities against plant pathogens and has notable medical antibacterial and antitumor effects . This compound is also known for its role in promoting bacterial biofilm development via ferrous iron acquisition .
Mechanism of Action
Target of Action
Phenazine-1-carboxylic acid (PCA) is a broad-spectrum antibiotic produced by bacteria such as Pseudomonas spp. and Streptomycetes . It exhibits potent inhibitory activities against various plant pathogens and has medical antibacterial and antitumor effects . The primary targets of PCA are the microbial cells, specifically the fungal and bacterial pathogens .
Mode of Action
PCA interacts with its targets primarily through its redox properties . It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . This interaction results in the generation of reactive oxygen species (ROS), which precedes PCA-induced microbe and cancer cell death . Additionally, PCA can cause complete lysis of bacterial cells, with fragmented cytoplasm being released to the surrounding environment .
Biochemical Pathways
PCA affects various biochemical pathways. It is involved in redox processes and various metabolic pathways . It can also cause mycelial development malformation, damage cell membranes, reduce mitochondrial membrane potential, and increase ROS levels . Furthermore, PCA serves as a cell signal that regulates patterns of gene expression, contributes to biofilm formation and architecture, and enhances bacterial survival .
Pharmacokinetics
It’s known that pca can cause mitochondrial instability, which can lead to cellular oxidative stress and altered membrane permeability .
Result of Action
The result of PCA’s action is the inhibition of the growth of microbial cells. It has been shown to inhibit the growth of Vibrio anguillarum C312, one of the most serious bacterial pathogens in marine aquaculture . It also has a strong inhibitory effect on all phytopathogenic fungi . Moreover, PCA has been found to effectively inhibit the growth of agricultural pathogens, Acidovorax citrulli NP1 and Phytophthora nicotianae JM1 .
Action Environment
The action of PCA can be influenced by environmental factors. For instance, the external pH can affect the ability of PCA to enter the phloem through diffusion . Furthermore, PCA is produced by bacteria that exist in various environments, including marine and terrestrial environments . This suggests that the action, efficacy, and stability of PCA can be influenced by the specific environmental conditions where these bacteria are found.
Biochemical Analysis
Biochemical Properties
PCA interacts with various biomolecules, including enzymes and proteins, in biochemical reactions. It is involved in virulence, competitive fitness, and is an essential component of the bacterial quorum sensing system . The production of PCA is determined by gene clusters phz1 and phz2 in the genome of the producing bacteria .
Cellular Effects
PCA exhibits significant effects on various types of cells and cellular processes. It has been shown to cause complete lysis of bacterial cells, with fragmented cytoplasm being released into the surrounding environment . PCA also influences cell function by modifying cellular redox states and acting as a cell signal that regulates patterns of gene expression .
Molecular Mechanism
At the molecular level, PCA exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Reactive oxygen species generation has been observed to precede PCA-induced cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PCA change over time. PCA has been observed to cause mycelial development malformation, damage cell membranes, reduce mitochondrial membrane potential, and increase reactive oxygen species levels .
Dosage Effects in Animal Models
The effects of PCA vary with different dosages in animal models. For instance, treatment with PCA has shown highly significant protective activities against the development of Vibrio anguillarum C312 on zebrafish .
Metabolic Pathways
PCA is involved in various metabolic pathways. It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . The production of PCA is enhanced after knocking out negative regulators, enhancing the shikimate pathway, and performing fed-batch fermentation .
Transport and Distribution
PCA is transported and distributed within cells and tissues. A study has shown that an amino acid permease, RcAAP1, was involved in the uptake and phloem translocation of L-Val-PCA, a conjugate of PCA .
Subcellular Localization
The subcellular localization of PCA and its effects on activity or function have been studied. Fusion RcAAP1-eGFP proteins, which are involved in the transport of PCA, were observed in the plasma membrane of mesophyll cells and phloem cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenazine-1-carboxylic acid can be synthesized through various methods. One common approach involves the Jourdan-Ullmann coupling reaction, where 2-bromo-3-nitrobenzoic acid reacts with aniline, followed by reduction and cyclization under alkaline conditions using sodium borohydride . Another method includes the Wohl–Aue method, Beirut method, and oxidative cyclization of 1,2-diaminobenzene .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered strains of Pseudomonas chlororaphis. By manipulating specific genes and optimizing fermentation conditions, high yields of this compound can be achieved .
Chemical Reactions Analysis
Types of Reactions: Phenazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into different phenazine derivatives through enzymatic modifications .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Various nucleophiles can be used to substitute functional groups on the phenazine ring.
Major Products: The major products formed from these reactions include 2-hydroxyphenazine, phenazine-1-carboxamide, and 1-hydroxyphenazine .
Scientific Research Applications
Phenazine-1-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Phenazine-1-carboxylic acid is unique among phenazine derivatives due to its specific biological activities and applications. Similar compounds include:
Pyocyanin: Another phenazine derivative with antimicrobial properties but operates through different pathways.
Phenazine-1-carboxamide: A derivative with similar antibacterial activities but different chemical properties.
2-Hydroxyphenazine: Known for its role in bacterial metabolism and biofilm formation.
This compound stands out due to its broad spectrum of applications in agriculture, medicine, and industrial processes, making it a valuable compound for scientific research and practical applications.
Properties
IUPAC Name |
phenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCSKOVQDXEQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1144-02-1 (hydrochloride salt) | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30180026 | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2538-68-3 | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenazine-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


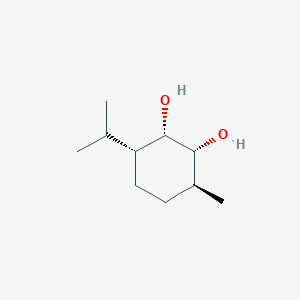
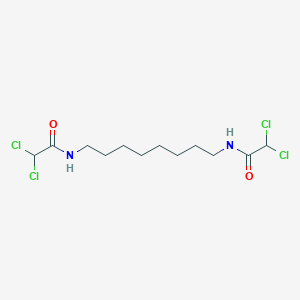

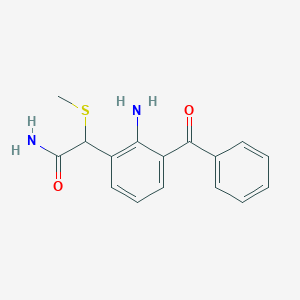
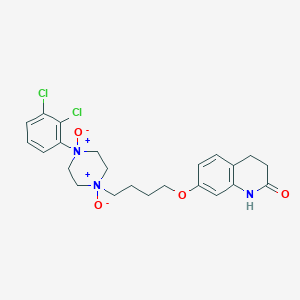
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
